2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of cinnoline derivatives
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-6-2-4-8-14(12)21-15(24)10-23-16(25)9-11-5-1-3-7-13(11)22-23/h2,4,6,8-9H,1,3,5,7,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYDMTGRAFFMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cinnoline Core: Starting from a suitable aromatic precursor, the cinnoline core can be synthesized through cyclization reactions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Addition of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cinnoline core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, trifluoromethylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
- Formation of Cinnoline Core : Starting from suitable aromatic precursors, the cinnoline core is synthesized through cyclization reactions.
- Introduction of Acetamide Group : The acetamide moiety is introduced via acylation reactions using acetic anhydride or acetyl chloride.
- Addition of Trifluoromethyl Phenyl Group : This step involves nucleophilic substitution reactions to attach the trifluoromethyl phenyl group.
These synthetic routes are crucial for producing the compound with high yield and purity for further biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the cinnoline structure. For instance, compounds with similar frameworks have demonstrated significant growth inhibition against various cancer cell lines. In one study involving related derivatives, compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
Study 1: Anticancer Activity
In a comprehensive investigation into the anticancer properties of related compounds, a series of N-Aryl derivatives were synthesized and tested for their efficacy against several cancer cell lines. The study found that specific substitutions on the cinnoline core significantly enhanced anticancer activity. The compound showed promising results with IC50 values indicating effective inhibition of tumor cell proliferation .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of structurally similar compounds. The synthesized derivatives were screened against various bacterial strains and exhibited notable antimicrobial activity. Compounds demonstrated low minimum inhibitory concentrations (MICs), suggesting their potential as future antimicrobial agents .
Data Tables
| Compound | IC50 (µg/mL) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 1.9 | HCT-116 | Anticancer |
| Compound B | 7.52 | MCF-7 | Anticancer |
| Compound C | 6.25 | Mycobacterium smegmatis | Antimicrobial |
| Compound D | 5.0 | Pseudomonas aeruginosa | Antimicrobial |
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cinnoline Derivatives: Compounds with similar core structures but different substituents.
Acetamide Derivatives: Compounds with the acetamide functional group attached to various aromatic systems.
Trifluoromethyl Phenyl Compounds: Compounds containing the trifluoromethyl phenyl group.
Uniqueness
What sets 2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable compound for further research.
Biological Activity
The compound 2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of organic compounds with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including synthesis methods, pharmacological properties, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the hexahydrocinnoline core followed by acylation with a trifluoromethyl-substituted phenyl group. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticonvulsant Activity
Research indicates that derivatives of hexahydrocinnoline compounds exhibit significant anticonvulsant properties. For instance, in a study involving various derivatives, it was found that those with trifluoromethyl substitutions demonstrated enhanced activity against maximal electroshock (MES) seizures in animal models. The incorporation of fluorine is believed to increase metabolic stability and improve central nervous system (CNS) penetration due to its unique electronic properties .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |
|---|---|---|---|
| Compound A | 100 | 75 | None |
| Compound B | 300 | 50 | Mild |
| 2-(3-oxo...) | 100 | 80 | None |
Antibacterial Properties
In vitro studies have shown that similar compounds exhibit antibacterial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. SAR studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy .
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | EC50 (µM) |
|---|---|---|
| Compound C | Xanthomonas oryzae | 156.7 |
| Compound D | Xanthomonas axonopodis | 230.5 |
| 2-(3-oxo...) | Xanthomonas oryzae | 145.0 |
Case Studies
- Anticonvulsant Screening : In a study involving the MES test, the compound showed a protective effect in 80% of treated animals at a dose of 100 mg/kg without causing significant neurotoxicity . This suggests potential for therapeutic use in epilepsy management.
- Antibacterial Evaluation : In tests against Xanthomonas species, the compound demonstrated an EC50 value lower than many existing treatments, indicating its potential as an effective antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the hexahydrocinnoline core significantly affect biological activity. The presence of trifluoromethyl groups not only enhances potency but also influences pharmacokinetic properties such as solubility and distribution within biological systems.
Figure 1: Structure-Activity Relationship Overview
SAR Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
